molecular formula C8H12N2O B13527211 4-(Oxan-3-YL)-1H-imidazole

4-(Oxan-3-YL)-1H-imidazole

Cat. No.: B13527211
M. Wt: 152.19 g/mol
InChI Key: XJINGUZQMQUOES-UHFFFAOYSA-N
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Description

4-(Oxan-3-YL)-1H-imidazole is an organic compound that features an oxane ring attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-3-YL)-1H-imidazole typically involves the reaction of an oxane derivative with an imidazole precursor under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction between the oxane and imidazole rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-3-YL)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

4-(Oxan-3-YL)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Oxan-3-YL)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxan-3-YL)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    4-(Oxan-3-YL)-1H-triazole: Contains a triazole ring, offering different chemical properties.

    4-(Oxan-3-YL)-1H-tetrazole: Features a tetrazole ring, which can impact its reactivity and applications.

Uniqueness

4-(Oxan-3-YL)-1H-imidazole is unique due to its specific combination of an oxane and imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-(oxan-3-yl)-1H-imidazole

InChI

InChI=1S/C8H12N2O/c1-2-7(5-11-3-1)8-4-9-6-10-8/h4,6-7H,1-3,5H2,(H,9,10)

InChI Key

XJINGUZQMQUOES-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=CN=CN2

Origin of Product

United States

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